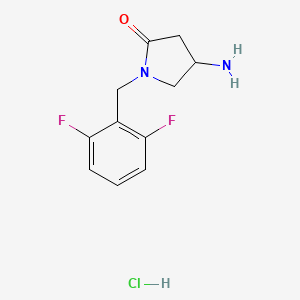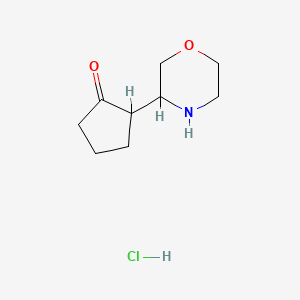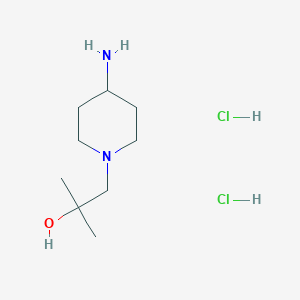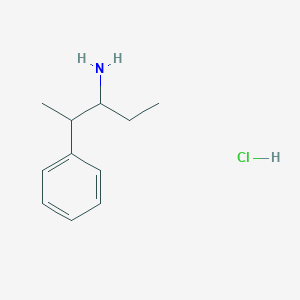
2-Phenylpentan-3-amine hydrochloride
説明
2-Phenylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1375474-33-1 . It has a molecular weight of 199.72 . The IUPAC name for this compound is 1-ethyl-2-phenylpropylamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Phenylpentan-3-amine hydrochloride is 1S/C11H17N.ClH/c1-3-11(12)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Phenylpentan-3-amine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have garnered attention in medicinal research due to their potential as antitumor agents. The chemical versatility of cinnamic acids allows for a wide range of modifications, leading to various derivatives with potential anticancer properties. This review highlights the synthesis, biological evaluation, and anticancer efficacy of cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating the potential of structurally similar compounds like 2-Phenylpentan-3-amine hydrochloride in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Biodegradation of Aromatic Compounds
The review on the biodegradation of aromatic compounds by Escherichia coli provides comprehensive insights into how bacteria can metabolize various aromatic acids and amines. This understanding could be applicable in environmental management and bioremediation efforts, suggesting potential environmental applications for compounds like 2-Phenylpentan-3-amine hydrochloride (Díaz, Ferrández, Prieto, & García, 2001).
Selective Catalytic Reduction of Aromatic Nitro Compounds
The review on the catalytic reduction of aromatic nitro compounds to amines and related derivatives using CO underscores the significance of such chemical reactions in synthesizing amines, which are crucial in various industrial and pharmaceutical applications. This could hint at synthetic pathways relevant to 2-Phenylpentan-3-amine hydrochloride and its potential uses (Tafesh & Weiguny, 1996).
Plasma Methods for Chemically Reactive Surfaces
The use of plasma methods for creating surfaces with reactive chemical groups for biomolecule immobilization and cell colonization offers insights into how chemical functionalities can be exploited in materials science and biotechnology. This area of research could be relevant for modifying or utilizing 2-Phenylpentan-3-amine hydrochloride in creating bioactive or bioresponsive materials (Siow, Britcher, Kumar, & Griesser, 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-phenylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIVHJRWXBYVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B1377659.png)
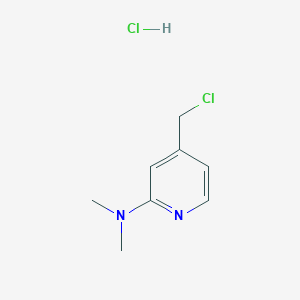
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
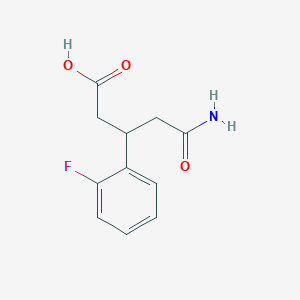
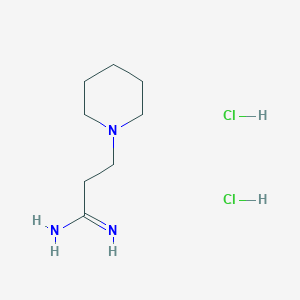
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)
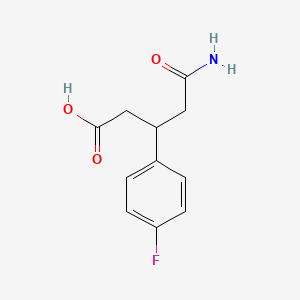
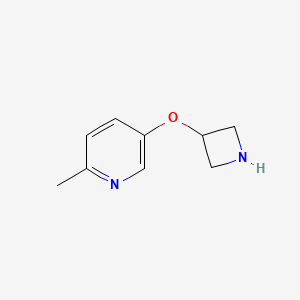
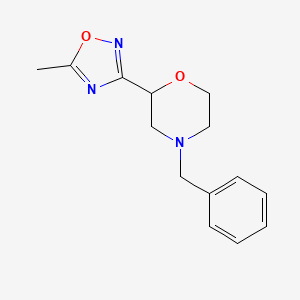
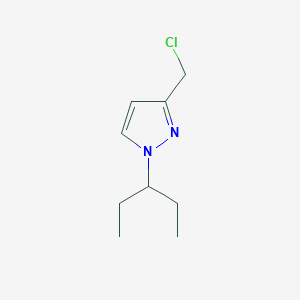
![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)
